molecular formula C8H12N2O B15223667 4-Ethyl-2-hydroxyphenylhydrazine

4-Ethyl-2-hydroxyphenylhydrazine

Cat. No.: B15223667
M. Wt: 152.19 g/mol
InChI Key: NTOWDUNZULPEEV-UHFFFAOYSA-N
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Description

4-Ethyl-2-hydroxyphenylhydrazine is an organic compound with the molecular formula C8H12N2O It is a derivative of phenylhydrazine, characterized by the presence of an ethyl group at the fourth position and a hydroxyl group at the second position on the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Ethyl-2-hydroxyphenylhydrazine typically involves the reaction of 4-ethyl-2-hydroxybenzaldehyde with hydrazine hydrate. The reaction is carried out under reflux conditions in an ethanol solvent. The general reaction scheme is as follows:

4-Ethyl-2-hydroxybenzaldehyde+Hydrazine hydrateThis compound+Water\text{4-Ethyl-2-hydroxybenzaldehyde} + \text{Hydrazine hydrate} \rightarrow \text{this compound} + \text{Water} 4-Ethyl-2-hydroxybenzaldehyde+Hydrazine hydrate→this compound+Water

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 4-Ethyl-2-hydroxyphenylhydrazine can undergo various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding quinones.

    Reduction: It can be reduced to form hydrazine derivatives.

    Substitution: It can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.

Major Products Formed:

    Oxidation: Quinones and related compounds.

    Reduction: Hydrazine derivatives.

    Substitution: Substituted phenylhydrazine derivatives.

Scientific Research Applications

4-Ethyl-2-hydroxyphenylhydrazine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: It serves as a probe in biochemical assays to study enzyme activities and metabolic pathways.

    Industry: It is used in the production of dyes, pigments, and polymers.

Mechanism of Action

The mechanism of action of 4-Ethyl-2-hydroxyphenylhydrazine involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl group at the second position enhances its binding affinity to specific targets, while the ethyl group at the fourth position influences its pharmacokinetic properties. The compound can modulate various biochemical pathways, leading to its observed biological effects.

Comparison with Similar Compounds

    Phenylhydrazine: Lacks the ethyl and hydroxyl groups, making it less specific in its interactions.

    4-Ethylphenylhydrazine: Lacks the hydroxyl group, affecting its binding affinity and reactivity.

    2-Hydroxyphenylhydrazine: Lacks the ethyl group, influencing its pharmacokinetic properties.

Uniqueness: 4-Ethyl-2-hydroxyphenylhydrazine is unique due to the presence of both the ethyl and hydroxyl groups, which confer specific chemical and biological properties. These functional groups enhance its reactivity and binding affinity, making it a valuable compound in various applications.

Properties

Molecular Formula

C8H12N2O

Molecular Weight

152.19 g/mol

IUPAC Name

5-ethyl-2-hydrazinylphenol

InChI

InChI=1S/C8H12N2O/c1-2-6-3-4-7(10-9)8(11)5-6/h3-5,10-11H,2,9H2,1H3

InChI Key

NTOWDUNZULPEEV-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=C(C=C1)NN)O

Origin of Product

United States

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